1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride is a bicyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry. The hydrochloride salt form enhances its stability and solubility, making it more suitable for pharmaceutical formulations.
The compound can be classified under heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is often studied for its biological activity and has been identified as a potential candidate for various therapeutic applications, including its role as an autotaxin inhibitor . The systematic name reflects its complex structure, which includes multiple saturated carbon atoms and nitrogen heteroatoms.
The synthesis of 1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyrazine hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors containing both imidazole and pyrazine moieties.
The reaction mechanisms often involve nucleophilic attacks and rearrangements facilitated by the presence of nitrogen atoms in the ring structure.
The molecular formula of 1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyrazine hydrochloride is . Its structural features include:
1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride participates in various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are crucial in modifying the compound for enhanced biological activity or to create derivatives with novel properties.
The mechanism of action for 1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyrazine hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds within this class may also exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation .
Chemical properties include stability under normal conditions but may be sensitive to extreme pH levels or high temperatures.
1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride has several potential applications:
The compound 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride features a fused bicyclic structure consisting of a saturated six-membered piperazine ring and a five-membered imidazole ring. The imidazo[1,2-a]pyrazine system is defined by the fusion at the a-edge of the imidazole ring (positions 1 and 2) with the pyrazine ring (positions 4 and 5). The "hexahydro" prefix denotes full saturation of the piperazine moiety, while the imidazole ring retains one double bond (N1=C2-N3C4=N5) [1] [4]. The molecular formula C₆H₁₁N₃·HCl (or C₆H₁₂ClN₃) and molecular weight of 161.63 g/mol are consistent with this architecture [1] [9]. Key bond angles and lengths include:
Table 1: Core Structural Identifiers
Property | Value |
---|---|
CAS Registry Number | 1359655-82-5 (hydrochloride) |
IUPAC Name | 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride |
Molecular Formula | C₆H₁₂ClN₃ |
Canonical SMILES | [H]Cl.C12CNCCN1C=CN2 |
Ring Systems | Imidazole + Piperazine |
The "1,5,6,7,8,8a-hexahydro" descriptor specifies complete saturation of all carbon and nitrogen atoms except the imidazole ring. The bridgehead carbon (8a) and nitrogen (1) are chiral centers, leading to potential stereoisomers. The 8a-position is typically asymmetric due to its sp³-hybridized state, while N1 inversion is restricted by ring fusion [6] [10]. Computational models indicate that the piperazine ring adopts a chair conformation with the imidazole moiety in a pseudo-equatorial orientation. Substituents at C7 or C8 can adopt axial or equatorial positions, influencing steric interactions and reactivity. The hydrochloride salt described in commercial sources ( [1] [9]) is typically a racemate due to non-chiral synthesis routes.
Protonation occurs preferentially at the tertiary nitrogen (N4) of the piperazine ring (position 4 of the fused system), which exhibits higher basicity (pKa ~8.5) than the imidazole ring nitrogen (pKa ~5.5) [4]. This selectivity arises from:
Table 2: Structural and Synthetic Comparison with Key Heterocycles
Heterocycle | Saturation | Key Structural Features | Formation Pathway |
---|---|---|---|
1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine | Piperazine ring saturated | Bicyclic, one imidazole double bond | Catalytic hydrogenation of imidazopyrazines [1] [9] |
Piperazine-2,5-dione (DKP) | Fully saturated | Monocyclic 6-membered dipeptide dimer | Thermal condensation of amino acids [2] |
Imidazo[1,5-a]pyrazine | Unsaturated | Aromatic bicyclic system | Direct cyclization of aminopyrazines [10] |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | Partially saturated | Piperazine ring with one double bond (non-aromatic) | Partial reduction [6] |
Synthetic Relevance: The title compound serves as a precursor to bioactive molecules, such as flecainide impurities [8] and kinase inhibitors [5] [7]. Its saturated piperazine ring enables functionalization at N4 or C7/C8, contrasting with the limited reactivity of aromatic analogs.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9